molecular formula C16H16FN5O B5558069 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide

Cat. No. B5558069
M. Wt: 313.33 g/mol
InChI Key: FDAFJBGHPNBJPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, similar to the target compound, often involves multistep chemical reactions starting from basic quinoline structures. For example, the synthesis of a fluorescent derivative of quinoline was achieved by condensation, followed by hydrogenolysis and reaction with propargyl bromide, showcasing a typical pathway for introducing functional groups into the quinoline core (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their chemical behavior. For instance, the crystal structure of a 1,2,4-triazole compound revealed a trans configuration around the C=N bond and highlighted the importance of intramolecular hydrogen bonding (Goh, Fun, Adhikari, & Kalluraya, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, N-methylation, and reactions with isocyanates and isothiocyanates to produce compounds with potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015). These reactions demonstrate the compound's reactivity and the possibility of generating a wide range of derivatives.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of the dimethylformamide solvate of a 1,2,4-triazole compound provided insights into its crystalline structure, showcasing how molecular interactions affect the physical state (Goh et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of quinoline derivatives. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlighted the potential antimicrobial activity, demonstrating the bioactive nature of these compounds (Babu et al., 2015).

Scientific Research Applications

Radioligand Development for Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These radioligands, including N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide, exhibit high specific binding to PBR in various organs, suggesting their promise for imaging applications in medical research (Matarrese et al., 2001).

Synthetic Methodologies for Drug Compounds

The synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a core structure in several drug compounds, showcases advanced synthetic techniques. This compound has been prepared from ethyl 2-(2-fluorobenzoyl)acetate, demonstrating a tandem addition-elimination-SNAr reaction mechanism, highlighting the chemical versatility and potential pharmaceutical applications of quinoline derivatives (Bunce, Lee, & Grant, 2011).

Anticancer and Antimicrobial Potential

Quinoline derivatives have been evaluated for their anticancer and antimicrobial properties. A study on pyrrolo[1,2-a]quinoline derivatives identified compounds with significant anti-tuberculosis activity, highlighting their potential as therapeutic agents against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. This research underscores the antimicrobial potential of quinoline derivatives and their role in addressing global health challenges (Venugopala et al., 2020).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves interactions with biological targets. For example, some derivatives have been found to exhibit cytotoxic activity against cancer cell lines .

Safety and Hazards

While specific safety and hazard information for “N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide” is not available, it’s important to handle all chemicals with care. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity, suggesting potential hazards if improperly handled .

Future Directions

The study and development of 1,2,4-triazole derivatives is a promising area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities, with the aim of developing more effective and potent therapeutic agents .

properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-10-19-11(2)22(21-10)9-8-18-16(23)14-7-6-12-4-3-5-13(17)15(12)20-14/h3-7H,8-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFJBGHPNBJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide

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